molecular formula C11H11BrO B8472179 1-(3-Bromophenyl)pent-4-en-1-one

1-(3-Bromophenyl)pent-4-en-1-one

Cat. No. B8472179
M. Wt: 239.11 g/mol
InChI Key: CSCABNXNXDINLR-UHFFFAOYSA-N
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Patent
US07423158B2

Procedure details

A mixture of magnesium (0.48 g, 20.29 mmol) in THF was treated dropwise with (bromomethyl)cyclopropane (2.49 g, 18.45 mmol) in THF, heated at reflux temperature for 1 hour, poured into a cold (0° C.) mixture of 3-bromo-N-methoxy-N-methylbenzamide (2.5 g, 10.24 mmol) and THF, allowed to come to room temperature, stirred for 10 min, quenched with aqueous NH4Cl and extracted with ethyl ether. The organic extracts were combined, dried over MgSO4 and concentrated in vacuo. Purification of the resultant residue on silica gel (ISCO) using hexanes/EtOAc 10/1 as the eluting solvents gave a clear oil (2.4 g, 54% yield), MS m/e (M−H)+ 239; 1H NMR (400 MHz, DMSO-d6) 2.3 (m, 2H), 3.1 (t, J=7.19 Hz, 2H), 5.02 (m, 2H), 5.8 (m, 1H), 7.47 (t, J=7.93 Hz, 2H), 7.77 (dd, J=7.08, 2.2 Hz), 7.94 (dd, J=7.81, 1.58 Hz), 8.04 (t, J=1.83 Hz, 1H).
Quantity
0.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
54%

Identifiers

REACTION_CXSMILES
[Mg].Br[CH2:3][CH:4]1[CH2:6][CH2:5]1.[Br:7][C:8]1[CH:9]=[C:10]([CH:17]=[CH:18][CH:19]=1)[C:11](N(OC)C)=[O:12]>C1COCC1>[Br:7][C:8]1[CH:9]=[C:10]([C:11](=[O:12])[CH2:6][CH2:5][CH:4]=[CH2:3])[CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
0.48 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
2.49 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
BrC=1C=C(C(=O)N(C)OC)C=CC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the resultant residue on silica gel (ISCO)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(CCC=C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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